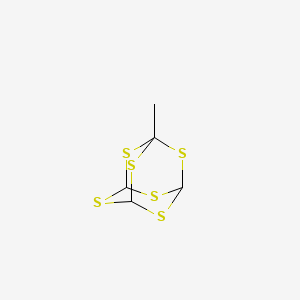

1-Methyl-2,4,6,8,9,10-hexathiaadamantane

Description

1-Methyl-2,4,6,8,9,10-hexathiaadamantane (C₅H₁₀S₆) is a sulfur-rich adamantane derivative where six carbon atoms in the adamantane framework are replaced by sulfur, and a methyl group is attached to one bridgehead carbon. Its synthesis typically involves polycondensation of dithioacids (e.g., butanedithioic acid) with catalysts like boron trifluoride methoxide, followed by crystallization from acetone . The compound crystallizes in a tetragonal system (space group I4₁/acd) with lattice parameters a = 10.290(2) Å and c = 37.72(2) Å, and it exhibits thermal instability at room temperature, requiring low-temperature measurements (148 K) .

Propriétés

Numéro CAS |

13847-89-7 |

|---|---|

Formule moléculaire |

C5H6S6 |

Poids moléculaire |

258.463 |

InChI |

InChI=1S/C5H6S6/c1-5-9-2-6-3(10-5)8-4(7-2)11-5/h2-4H,1H3 |

Clé InChI |

SMQLZWSJHINUCC-UHFFFAOYSA-N |

SMILES |

CC12SC3SC(S1)SC(S3)S2 |

Synonymes |

1-Methyl-2,4,6,8,9,10-hexathiaadamantane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Hexathiaadamantane Derivatives

Structural and Crystallographic Differences

Key Observations :

- Symmetry : Methyl substitution at a single position (1-CH₃) reduces symmetry compared to the fully symmetric tetramethyl derivative (Td symmetry) .

- Bond Lengths : C–S bond distances remain consistent across derivatives (1.809–1.834 Å), indicating minimal electronic perturbation from substituents .

- Thermal Stability : The 1-methyl derivative is thermally unstable above 148 K, while tetramethyl analogs are stable at room temperature .

Electronic and Reactivity Properties

Lone-Pair Interactions and HOMO Energy

Density functional theory (DFT) studies reveal that increasing sulfur content elevates the average energy of sulfur p-type lone-pair orbitals. For hexathiaadamantane (HTA), the HOMO energy is influenced by through-space (TS) and through-bond (TB) interactions between sulfur atoms:

- 1-Methyl-HTA : Methyl substitution may slightly lower HOMO energy due to electron-donating effects, though specific data are unavailable.

- Tetramethyl-HTA: Exhibits stronger TS interactions, leading to broader orbital splitting and higher hole mobility compared to non-methylated analogs .

Reactivity with Metal Salts

- 1-Methyl-HTA : Forms complexes with metallic salts (e.g., Pd(II)), similar to tetrapropyl and tetramethyl derivatives, but steric hindrance from the methyl group may reduce coordination efficiency .

- AsI₃ Adducts : Hexathiaadamantane derivatives (including 1-methyl) react with AsI₃ to form 1:1 adducts, a property leveraged in materials chemistry .

Thermodynamic Properties

| Compound | Fusion Enthalpy (ΔHfus, kJ/mol) | Melting Point (K) | Measurement Method | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetramethyl-HTA | 23.7 | 501.4 | DSC | |

| 1-Methyl-HTA | Not reported | N/A | N/A | – |

Note: The lack of thermal data for 1-methyl-HTA highlights a research gap. Its instability above 148 K suggests lower thermal resilience than tetramethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.